molecular formula C14H8F6N2O B14539359 N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 62315-11-1

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B14539359
CAS No.: 62315-11-1
M. Wt: 334.22 g/mol
InChI Key: BBKZDRDNDHCMIW-UHFFFAOYSA-N
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Description

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide is a compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring bearing two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of nicotinamide with 3,4-bis(trifluoromethyl)phenyl isocyanate. The reaction is carried out under an inert atmosphere, often nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to around 95°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups and the carboxamide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form strong hydrogen bonds, enables the compound to bind tightly to its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
  • 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]
  • Bis(trifluoromethyl)pyridine

Uniqueness

N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specificity.

Properties

CAS No.

62315-11-1

Molecular Formula

C14H8F6N2O

Molecular Weight

334.22 g/mol

IUPAC Name

N-[3,4-bis(trifluoromethyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H8F6N2O/c15-13(16,17)10-2-1-9(7-11(10)14(18,19)20)22-12(23)8-3-5-21-6-4-8/h1-7H,(H,22,23)

InChI Key

BBKZDRDNDHCMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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